molecular formula C19H22N4OS2 B11458738 4,4-dimethyl-13-methylsulfanyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

4,4-dimethyl-13-methylsulfanyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

Cat. No.: B11458738
M. Wt: 386.5 g/mol
InChI Key: JDSBGBKLBOJLMF-UHFFFAOYSA-N
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Description

4,4-dimethyl-13-methylsulfanyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

The synthesis of 4,4-dimethyl-13-methylsulfanyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves multiple steps, including the construction of its tetracyclic core and the introduction of various functional groups. The synthetic routes typically involve:

    Ring Construction: The formation of the tetracyclic core can be achieved through cyclization reactions of suitable precursors.

    Functional Group Introduction:

    Industrial Production: Industrial-scale production may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for efficient synthesis.

Chemical Reactions Analysis

4,4-dimethyl-13-methylsulfanyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as ketones or nitro groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation.

Scientific Research Applications

4,4-dimethyl-13-methylsulfanyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug discovery and development, particularly in targeting specific biological pathways.

    Materials Science: Its complex structure and heteroatom content may contribute to the development of novel materials with unique properties, such as conductivity or catalytic activity.

    Biological Research: The compound can be used as a probe to study biological processes and interactions, given its potential to interact with various biomolecules.

    Industrial Applications: It may find applications in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-13-methylsulfanyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves its interaction with specific molecular targets and pathways. The compound’s functional groups and heteroatoms enable it to bind to proteins, enzymes, or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4,4-dimethyl-13-methylsulfanyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, which are widely used in medicinal chemistry for their biological activity.

    Thiazole Derivatives: Compounds with thiazole rings, known for their diverse biological activities and applications in drug discovery.

    Oxazole Derivatives: Compounds with oxazole rings, which are also important in medicinal chemistry and materials science.

The uniqueness of this compound lies in its tetracyclic structure and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N4OS2

Molecular Weight

386.5 g/mol

IUPAC Name

4,4-dimethyl-13-methylsulfanyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

InChI

InChI=1S/C19H22N4OS2/c1-19(2)8-11-12(9-24-19)16(23-6-4-5-7-23)22-17-13(11)14-15(26-17)18(25-3)21-10-20-14/h10H,4-9H2,1-3H3

InChI Key

JDSBGBKLBOJLMF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=NC=N4)SC)N5CCCC5)C

Origin of Product

United States

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